(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid
Description
(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative characterized by its stereospecific (3S,4R) configuration and functionalized with a 2-chlorophenyl ring and an isobutyl group. Its structural features—including the chloroarene moiety and branched alkyl chain—impart distinct electronic and steric properties, making it a valuable candidate for comparative studies with analogous compounds.
Properties
IUPAC Name |
(3S,4R)-4-(2-chlorophenyl)-1-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10(2)7-17-8-12(13(9-17)15(18)19)11-5-3-4-6-14(11)16/h3-6,10,12-13H,7-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBGPZRYVWVZTI-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid, with CAS number 1186655-04-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound is primarily recognized for its role as an arginase inhibitor . Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, which plays a significant role in various physiological and pathological processes including:
- Regulation of Nitric Oxide Production : By inhibiting arginase, the compound may enhance nitric oxide availability, which is crucial for vascular function and immune response.
- Potential Anti-cancer Effects : Inhibition of arginase could lead to reduced tumor growth in certain cancers by altering the tumor microenvironment and immune response .
Pharmacological Effects
- Inhibition of Arginase Activity :
- Impact on Cancer Models :
Case Study 1: In Vitro Analysis
A study assessed the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Animal Model
In a murine model of breast cancer, administration of the compound resulted in a marked decrease in tumor size and weight compared to control groups. The mechanism was attributed to enhanced immune cell infiltration and reduced arginase activity within the tumor microenvironment .
Safety and Toxicology
While the biological activity shows promise, comprehensive toxicological studies are essential. Current data indicate low toxicity profiles; however, long-term studies are warranted to fully assess safety in clinical settings.
Summary Table of Biological Activities
| Activity | Effect |
|---|---|
| Arginase Inhibition | Increased nitric oxide production |
| Anti-cancer Activity | Reduced tumor growth in vitro and in vivo |
| Immune Modulation | Enhanced immune response against tumors |
Comparison with Similar Compounds
(a) Pyrrolidine Derivatives
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ():
- Substituents : A benzodioxol ring, methyl group, urea-linked trifluoromethylphenyl moiety.
- Stereochemistry : Opposite (3R,4S) configuration compared to the target compound.
- Functional Groups : Carboxylic acid, urea, and electron-withdrawing trifluoromethyl group.
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid ():
- Substituents : tert-Butyl group and 2,4-difluorophenyl ring.
- Stereochemistry : Matches the (3S,4R) configuration of the target compound.
- Functional Groups : Fluoroarene and bulky tert-butyl group.
(b) Piperidine Derivative
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ():
- Core Structure : Piperidine ring (6-membered) instead of pyrrolidine.
- Substituents : Phenyl group and tert-butoxycarbonyl (Boc) protecting group.
Physicochemical Properties
*Estimated based on molecular formula (C₁₅H₁₉ClNO₂).
Q & A
Q. Key Considerations :
- Catalysts : Palladium-based systems are critical for C–N bond formation.
- Reaction Time/Temperature : Prolonged heating (>17h) ensures complete hydrolysis.
- Yield Optimization : Scaling reactions (e.g., 19.95 g → 61.9 g) requires precise stoichiometry .
Basic: How is the stereochemical configuration of this compound confirmed?
Methodological Answer:
Stereochemistry is validated using:
Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide columns).
NMR Spectroscopy :
- NOESY/ROESY : Identifies spatial proximity of protons (e.g., 2-chlorophenyl and isobutyl groups).
- J-coupling constants : Confirm axial/equatorial substituents in the pyrrolidine ring .
X-ray Crystallography : Resolves absolute configuration via single-crystal analysis (e.g., analogs like (3R,4S)-1-methyl-4-(1-methylindol-3-yl)pyrrolidine-3-carboxylic acid derivatives) .
Data Cross-Validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (e.g., DFT calculations) .
Advanced: How can low yields during the hydrolysis step be addressed?
Methodological Answer:
Low yields often stem from incomplete ester cleavage or side reactions . Mitigation strategies include:
Acid Concentration Optimization : Increase HCl concentration (e.g., from 36.5% to 40%) or use alternative acids (H₂SO₄, TFA).
Temperature Control : Maintain 93–96°C to avoid thermal degradation .
Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.
Real-Time Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion.
Case Study : A 68% crude yield was achieved for a structurally similar compound using controlled hydrolysis and pH adjustment .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from impurity profiles or assay variability . Solutions include:
Purity Assessment :
- HPLC-MS : Quantify impurities (>95% purity threshold).
- Elemental Analysis : Verify stoichiometric consistency (e.g., C, H, N content) .
Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines.
Structural Analog Comparison : Benchmark against analogs (e.g., (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid derivatives) to isolate substituent-specific effects .
Example : Inconsistent antimicrobial data for oxazolo-pyridine analogs were resolved by standardizing MIC assays .
Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed steps to enhance stereoselectivity .
Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts (e.g., with chiral amines) for separation .
Case Study : A 76% ee was achieved for a pyrrolidine analog using tert-butoxycarbonyl (Boc) protection and chiral HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
